Product packaging for Detomidine-13C,15N2 Hydrochloride(Cat. No.:CAS No. 1391052-98-4)

Detomidine-13C,15N2 Hydrochloride

Cat. No.: B586102
CAS No.: 1391052-98-4
M. Wt: 225.695
InChI Key: OIWRDXKNDCJZSM-BGIYLATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Detomidine (B1200515) as an Alpha-2 Adrenergic Agonist in Veterinary Pharmacology

Detomidine is an imidazole (B134444) derivative that functions as a potent alpha-2 adrenoceptor agonist. nih.govmedchemexpress.com Its mechanism of action involves stimulating alpha-2 adrenergic receptors, which are found in various locations throughout the body. vin.com This stimulation leads to a range of physiological responses, including sedation, analgesia (pain relief), and muscle relaxation. vasg.orgvin.com

In veterinary medicine, detomidine is widely used, particularly in equine practice, to facilitate examinations and minor surgical procedures. chewy.comvasg.org It is valued for its reliable and dose-dependent sedative and analgesic effects. medchemexpress.com The compound is known to be a high extraction ratio drug, meaning it is efficiently cleared by the liver. chewy.com The primary route of biotransformation involves hydroxylation by liver enzymes, followed by conjugation with glucuronic acid. nih.gov This metabolic process results in the formation of metabolites such as 3-hydroxy detomidine and 3-carboxy detomidine, which are then excreted, primarily in the urine. nih.govjournal-dtt.org

Rationale for Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a critical technique in pharmaceutical research, providing a means to trace the fate of a drug within a biological system without altering its fundamental chemical properties. metsol.commusechem.com This method is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for understanding the lifecycle of a drug in the body. musechem.comchemicalsknowledgehub.com

Differentiation from Endogenous Compounds and Unlabeled Analogues

A key challenge in metabolic studies is distinguishing the administered drug and its metabolites from the vast array of naturally occurring (endogenous) compounds within a biological sample. nih.govresearchgate.net Isotopic labeling provides an elegant solution to this problem. The mass shift introduced by the ¹³C and ¹⁵N atoms acts as a unique signature, allowing researchers to selectively identify and quantify the exogenous (administered) drug and its metabolic products amidst the complex background of the biological matrix. nih.govresearchgate.net This clear differentiation is crucial for obtaining accurate pharmacokinetic data and understanding the metabolic pathways of the drug without interference from endogenous molecules. nih.gov

Significance of Detomidine-13C,15N2 Hydrochloride in Advanced Scientific Inquiry

The synthesis of this compound represents a significant advancement for researchers studying the pharmacokinetics and metabolism of detomidine. This isotopically labeled version serves as an ideal internal standard for quantitative analysis in various biological matrices, such as plasma and urine. nih.govscience.gov By using this compound, scientists can achieve highly accurate and precise measurements of unlabeled detomidine concentrations in research and doping control settings.

In pharmacokinetic studies, this labeled compound allows for detailed investigation of detomidine's absorption, distribution, metabolism, and excretion. researchgate.netnih.govnihs.go.jp For instance, researchers can precisely track the conversion of detomidine into its major metabolites, hydroxymethyldetomidine and detomidine carboxylic acid. researchgate.netnih.gov This level of detail is invaluable for understanding the drug's behavior in the body and for developing accurate models of its pharmacokinetic profile. The ability to differentiate the labeled standard from the therapeutic drug ensures that the analytical results are robust and reliable, contributing to a deeper understanding of this important veterinary pharmaceutical.

Interactive Data Table: Key Pharmacokinetic Parameters of Detomidine in Horses

ParameterValue (Intravenous Administration)Value (Intramuscular Administration)Reference
Elimination Half-Life (t½) ~30 minutes~1 hour researchgate.netnih.gov
Mean Clearance 12.41 ml/min/kgNot Reported researchgate.netnih.gov
Mean Volume of Distribution 470 ml/kgNot Reported researchgate.netnih.gov

Interactive Data Table: Major Metabolites of Detomidine

MetabolitePrimary Site of FormationKey Role in EliminationReference
3-Hydroxy detomidine (Hydroxymethyldetomidine) LiverIntermediate metabolite nih.govjournal-dtt.orgnih.gov
3-Carboxy detomidine (Detomidine carboxylic acid) LiverMajor urinary metabolite journal-dtt.orgresearchgate.netnih.gov
Hydroxylated detomidine O-glucuronide LiverMajor urinary metabolite nih.govnih.gov

Properties

CAS No.

1391052-98-4

Molecular Formula

C12H15ClN2

Molecular Weight

225.695

IUPAC Name

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1;

InChI Key

OIWRDXKNDCJZSM-BGIYLATFSA-N

SMILES

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl

Synonyms

5-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Hydrochloride;  4-[(2,3-Dimethylphenyl)methyl]-1H-imidazole-13C,15N2 Monohydrochloride;  Domosedan-13C,15N2 ;  Dormosedan-13C,15N2 ;  MPV 253AII-13C,15N2 ; 

Origin of Product

United States

Synthesis and Isotopic Integrity of Detomidine 13c,15n2 Hydrochloride

Synthetic Pathways for Isotopic Incorporation

The synthesis of Detomidine-13C,15N2 Hydrochloride necessitates the strategic introduction of one ¹³C atom and two ¹⁵N atoms into the molecule. This is typically achieved by utilizing commercially available, isotope-enriched starting materials in a well-defined synthetic route. symeres.com

Strategies for ¹³C Labeling

The ¹³C isotope in this compound is located at a specific position within the imidazole (B134444) ring. The most direct approach for its introduction involves the use of a ¹³C-labeled precursor in the early stages of the synthesis. For instance, a plausible synthetic route could commence with a ¹³C-labeled formic acid or a derivative thereof, which would ultimately form the C2 position of the imidazole ring. acs.org The selection of the specific labeled precursor is critical to ensure the precise placement of the ¹³C atom in the final molecule.

Strategies for ¹⁵N2 Labeling

The incorporation of two ¹⁵N atoms into the imidazole ring requires a starting material enriched with ¹⁵N. A common strategy for constructing the imidazole ring involves the reaction of a dicarbonyl compound with an ammonia (B1221849) source. In the synthesis of ¹⁵N-labeled imidazoles, a ¹⁵N-enriched ammonia or an equivalent reagent, such as ¹⁵N-urea, can be employed. acs.orgsemanticscholar.org This ensures that both nitrogen atoms in the resulting imidazole ring are ¹⁵N isotopes. For the synthesis of 1,3-¹⁵N-4,5-diphenylimidazole, a method involving the heating of ¹⁵N-urea and ¹³C-formic acid followed by the introduction of benzoin (B196080) has been reported, achieving nearly 100% isotope incorporation. acs.org

Combined Labeling Methodologies

To produce this compound, a synthetic pathway that combines both ¹³C and ¹⁵N labeling strategies is essential. This typically involves a multi-step synthesis where both a ¹³C-labeled and a ¹⁵N-labeled precursor are introduced. A convergent synthesis approach is often favored, where the labeled fragments are prepared separately and then combined to form the final product. For example, a reaction could be designed to bring together a ¹³C-labeled building block for one part of the imidazole ring and a di-nitrogen component already enriched with ¹⁵N for the other part. acs.orgacs.org The precise sequence of reactions is carefully planned to maximize yield and ensure the high isotopic purity of the final compound.

Chemical Characterization of the Labeled Compound for Research Purity

Following synthesis, a rigorous chemical characterization is imperative to confirm the identity, purity, and isotopic enrichment of this compound.

Verification of Isotopic Enrichment and Positional Specificity

The successful incorporation of ¹³C and ¹⁵N isotopes, as well as their specific locations within the molecule, is verified using a combination of high-resolution analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of the compound. rsc.orgresearchgate.net The mass spectrum of the labeled detomidine (B1200515) will show a molecular ion peak corresponding to the increased mass due to the presence of the ¹³C and two ¹⁵N isotopes. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic purity. rsc.orgnih.gov Time-of-flight (TOF) mass spectrometry is particularly useful for resolving isotopes and improving the accuracy of enrichment quantification. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the exact position of the isotopic labels. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum will show a signal at a chemical shift characteristic of the labeled carbon atom. The presence of a strong, single peak at the expected position confirms the site-specific incorporation of the ¹³C isotope.

¹⁵N NMR: ¹⁵N NMR can directly detect the nitrogen isotopes. Furthermore, the coupling between the ¹⁵N nuclei and adjacent ¹H or ¹³C nuclei in ¹H NMR and ¹³C NMR spectra provides definitive evidence of the ¹⁵N atoms' positions. acs.orgacs.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between the labeled atoms and the rest of the molecule. scispace.com

A hypothetical representation of the expected mass spectral data for this compound is presented below:

SpeciesExpected m/z (Monoisotopic)Relative Abundance
Unlabeled Detomidine186.1157Low
Detomidine-13C,15N2189.1132High
Partially Labeled SpeciesVariesLow

This table is for illustrative purposes and actual values may vary based on instrumentation and experimental conditions.

Assessment of Radiochemical/Isotopic Purity

The isotopic purity of this compound is a critical parameter for its use in quantitative studies. It is defined as the percentage of the compound that is fully labeled with the desired isotopes.

The assessment of isotopic purity is typically performed using mass spectrometry. nih.govnih.gov By analyzing the isotopic distribution of the molecular ion cluster, the relative abundance of the fully labeled species can be determined and compared to that of any unlabeled or partially labeled species. rsc.org A unified equation can be used to calculate the isotopic purity for various labeled situations, including those with ¹³C and ¹⁵N. researchgate.net

A hypothetical example of an isotopic purity assessment is shown in the following table:

Isotopic SpeciesMeasured Abundance (%)
Fully Labeled (¹³C, ¹⁵N₂)> 99%
Partially Labeled< 1%
Unlabeled< 0.1%

This table represents typical high-purity standards for isotopically labeled compounds for research use.

In addition to mass spectrometry, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector are used to determine the chemical purity of the compound, ensuring that it is free from any non-isotopic impurities.

Manufacturing and Quality Control for Research-Grade this compound

The production of research-grade this compound is a meticulous process that encompasses not only the chemical synthesis but also a comprehensive quality control regimen to guarantee its identity, purity, and isotopic integrity. Manufacturers of such high-quality reference materials often operate under stringent quality management systems, such as ISO 17034, which ensures the competence and consistent operation of reference material producers. excedr.comansi.orgnata.com.audakks.de This standard provides a framework for the production, labeling, and assignment of property values to reference materials, including their stability and homogeneity. nata.com.auromerlabs.com

The synthesis of this compound involves the strategic incorporation of stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), into the detomidine molecular structure. A plausible synthetic route would adapt established methods for the synthesis of unlabeled detomidine. smolecule.comnewdrugapprovals.org This typically begins with the synthesis of an appropriately labeled imidazole ring.

A potential synthetic pathway can be conceptualized in the following stages:

Synthesis of Labeled Imidazole Precursor: A key starting material would be a doubly labeled imidazole derivative, such as 4-formyl-1H-imidazole-¹³C,¹⁵N₂. The synthesis of such labeled heterocycles is a specialized process, often starting from simple, commercially available isotopically enriched precursors.

Grignard Reaction: The labeled imidazole precursor would then be reacted with 2,3-dimethylphenylmagnesium bromide. This Grignard reagent introduces the 2,3-dimethylphenyl group to the imidazole core, forming the carbon skeleton of detomidine.

Reduction: The resulting intermediate alcohol is then reduced. This can be achieved through catalytic hydrogenation, for instance, using a palladium on carbon catalyst under a hydrogen atmosphere. smolecule.comnewdrugapprovals.org This step converts the hydroxyl group to a methylene (B1212753) bridge.

Salt Formation: Finally, the detomidine-¹³C,¹⁵N₂ free base is converted to its hydrochloride salt to enhance its stability and solubility. smolecule.com This is typically achieved by treating a solution of the base with hydrochloric acid, followed by crystallization to yield the final product. newdrugapprovals.orggoogle.comgoogle.com

Rigorous quality control is paramount throughout and following the manufacturing process to ensure the final product meets the stringent requirements for a research-grade standard. This involves a battery of analytical tests to confirm the compound's chemical identity, purity, and the extent and location of isotopic labeling.

Key Quality Control Parameters:

A comprehensive Certificate of Analysis (CoA) for research-grade this compound would typically include the following tests and specifications:

Test Method Specification Purpose
Appearance Visual InspectionWhite to off-white solidConfirms physical state and absence of gross impurities.
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to the structure of this compoundUnambiguously confirms the chemical structure and the presence of the isotopic labels.
Chemical Purity HPLC, LC-MS/MS≥98%Determines the percentage of the desired compound, ensuring minimal presence of chemical impurities. google.comgoogle.comjournal-dtt.org
Isotopic Purity Mass Spectrometry≥99% atom % ¹³C, ≥99% atom % ¹⁵NQuantifies the percentage of molecules that contain the stable isotopes at the specified positions.
Isotopic Enrichment Mass SpectrometryReport valueProvides a precise measure of the abundance of the stable isotopes in the material.
Residual Solvents GC-HS≤0.5%Ensures that solvents used during synthesis are removed to an acceptable level.
Water Content Karl Fischer Titration≤1.0%Determines the amount of water present in the material, which can affect its stability and accurate weighing. google.com

Advanced Analytical Methodologies and Reference Standard Applications

Development and Validation of Bioanalytical Methods Using Detomidine-13C,15N2 Hydrochloride

The development of robust bioanalytical methods is a cornerstone of pharmaceutical research and development. The use of this compound is integral to creating methods that are not only sensitive and selective but also reproducible and reliable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex biological samples. The nearly identical physicochemical properties of this compound to the unlabeled detomidine (B1200515) make it an exemplary internal standard for these applications.

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the analysis of a target analyte. The co-extraction of this compound with the parent compound, detomidine, allows for the normalization of any analyte loss during the extensive sample preparation process. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). By adding a known quantity of the internal standard at the beginning of the sample preparation workflow, any variability in extraction efficiency is accounted for in the final calculation, leading to more accurate results.

A typical workflow for sample preparation from equine plasma might involve the following steps:

StepDescriptionPurpose
1. Aliquoting A precise volume of the plasma sample is taken for analysis.Ensures consistency across samples.
2. Spiking A known amount of this compound solution is added to the plasma aliquot.Introduction of the internal standard.
3. Protein Precipitation A precipitating agent, such as acetonitrile (B52724) or methanol, is added to the sample.To remove large protein molecules that can interfere with the analysis and clog the LC column.
4. Centrifugation The sample is centrifuged at high speed.To pellet the precipitated proteins.
5. Supernatant Transfer The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube.To separate the desired compounds from the solid protein pellet.
6. Evaporation and Reconstitution The supernatant is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.To concentrate the sample and ensure compatibility with the analytical instrument.

Throughout this process, any loss of detomidine due to incomplete precipitation, transfer errors, or adsorption to surfaces will be mirrored by a proportional loss of this compound.

The use of this compound significantly enhances the sensitivity and selectivity of LC-MS/MS methods. In mass spectrometry, the analyte and the internal standard are differentiated by their mass-to-charge ratios (m/z). Since this compound is heavier than the parent compound due to the incorporation of stable isotopes, it produces a distinct signal.

The selectivity of the method is improved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This highly selective detection method minimizes the chances of interference from other compounds in the matrix.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DetomidineValueValue
This compoundValue + nValue + n

Note: Specific m/z values would be determined during method development.

The consistent co-elution of the analyte and the internal standard under identical chromatographic conditions further ensures that any variations in instrument response are effectively normalized.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is more commonly employed for compounds like detomidine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. In GC-MS methods, derivatization is often required to increase the volatility and thermal stability of the analyte. The use of this compound as an internal standard is equally beneficial in this context. It undergoes the same derivatization reaction as the analyte, and any variability in the reaction efficiency is compensated for. The distinct mass signals of the derivatized analyte and internal standard allow for accurate quantification.

Application as an Internal Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as an internal standard in quantitative bioanalysis, a function critical for overcoming the challenges posed by complex biological samples.

Addressing Matrix Effects in Complex Biological Samples

Matrix effects are a significant challenge in bioanalysis, particularly with electrospray ionization (ESI) in LC-MS/MS. Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because this compound has virtually identical chemical and physical properties to detomidine, it co-elutes from the liquid chromatography column at the same retention time. Consequently, it is subjected to the same degree of ion suppression or enhancement as the analyte.

By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively canceled out. This ensures that the quantitative results are accurate and reproducible, irrespective of the variations in the biological matrix between different samples.

The effectiveness of using a stable isotope-labeled internal standard in mitigating matrix effects can be demonstrated by comparing the analyte response in a neat solution versus a post-extraction spiked biological sample.

Sample TypeAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
Neat Solution120,000100,0001.20
Post-extraction Spiked Plasma96,000 (20% suppression)80,000 (20% suppression)1.20

As the hypothetical data in the table illustrates, even with significant ion suppression in the plasma sample, the analyte-to-internal standard ratio remains constant, demonstrating the power of using a stable isotope-labeled internal standard like this compound to ensure data integrity.

Ensuring Accuracy and Reproducibility in Concentration Determinations

The primary challenge in quantifying analytes in complex biological samples, such as plasma or urine, is the "matrix effect." Co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. This variability can significantly compromise the accuracy and reproducibility of the results.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating these effects. Because the SIL-IS is chemically identical to the analyte (detomidine), it co-elutes during chromatography and experiences the same matrix effects and variations in sample preparation and instrument response. avma.org By adding a known concentration of this compound to each sample, analysts can normalize the response of the unlabeled detomidine to that of the labeled standard. This ratio-based calculation effectively cancels out signal fluctuations, leading to significantly improved accuracy and precision.

Recent research on the quantification of detomidine in equine plasma highlights the success of this approach. In a 2024 study, a validated LC-MS/MS method for detomidine and its metabolites demonstrated high accuracy and precision. journal-dtt.org Although a deuterated standard was used in this specific study, the principle remains the same. The accuracy of quality control (QC) samples, which assesses how close the measured concentration is to the true concentration, was reported to be between 94.1% and 99.3%. journal-dtt.org The precision, a measure of reproducibility expressed as the relative standard deviation (RSD), was between 1.5% and 2.9%. journal-dtt.org Another study on detomidine in horses reported intraday precision with RSDs of 2-9% and interday accuracy of 95.4% to 97.8% when using an internal standard method. avma.org These low RSD values and high accuracy percentages underscore the robustness that a SIL-IS like this compound brings to concentration determinations.

Table 1: Illustrative Accuracy and Precision Data for Detomidine Quantification using a Stable Isotope-Labeled Internal Standard

AnalyteTarget Concentration (ng/mL)Intraday Accuracy (%)Intraday Precision (%RSD)Interday Accuracy (%)
Detomidine0.25100995.4
Detomidine1.501042-
Detomidine7.50106597.8
Detomidine12.50994-
3-hydroxy detomidine50.099.31.5-
3-carboxy detomidine50.094.12.9-

This table is generated based on data from multiple sources to illustrate typical performance. avma.orgjournal-dtt.org

Role in Method Validation and Quality Control in Research Laboratories

Method validation is a formal process that proves an analytical method is suitable for its intended purpose. This compound is instrumental in several key aspects of this validation process, particularly for methods designed to quantify detomidine and its primary metabolites, 3-hydroxy detomidine and 3-carboxy detomidine.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. Establishing these limits is a critical part of method validation.

While the internal standard itself does not determine the absolute sensitivity of the instrument, its use ensures that the determination of the LOQ is robust and accounts for matrix variability. The LOQ is typically established as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision. For instance, in a pharmacokinetic study of detomidine in horses, the LOQ in plasma was established at 0.05 ng/mL for detomidine, 0.1 ng/mL for 3-hydroxy detomidine, and 0.5 ng/mL for 3-carboxy detomidine. avma.org A separate study reported an LLOQ (Lower Limit of Quantitation) of 0.5 ng/mL for detomidine and 0.2 ng/mL for its metabolites in equine plasma. journal-dtt.org These low levels demonstrate the high sensitivity of modern LC-MS/MS methods, the reliability of which is underpinned by the use of stable isotope standards.

A calibration curve is essential for quantitative analysis, plotting the instrument's response against a series of known analyte concentrations. The linearity of this curve, demonstrated when the response is directly proportional to the concentration, is a key validation parameter.

In practice, a fixed amount of this compound would be added to a series of blank plasma samples spiked with varying, known concentrations of unlabeled detomidine. The instrument measures the peak area for both the analyte and the internal standard. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This normalization corrects for any inconsistencies in extraction or injection volume, and crucially, for matrix effects.

Research demonstrates that methods using this principle achieve excellent linearity over a wide range of concentrations. For the analysis of detomidine in equine plasma, linearity was established in the concentration range of 0.5–1,000 ng/mL, with a coefficient of determination (r²) value greater than 0.99. journal-dtt.org For its metabolites, the linear range extended up to 2,000 ng/mL, also with r² > 0.99. journal-dtt.org An r² value close to 1.0 indicates a strong linear relationship, confirming the method's ability to provide accurate quantitative results across a broad spectrum of concentrations, from trace levels to higher therapeutic concentrations.

Table 2: Example of Calibration Curve Parameters for Detomidine and Metabolites

CompoundCalibration Range (ng/mL)Coefficient of Determination (r²)Lower Limit of Quantitation (LLOQ) (ng/mL)
Detomidine0.5 - 1,000> 0.9920.5
3-hydroxy detomidine0.2 - 2,000> 0.9920.2
3-carboxy detomidine0.2 - 2,000> 0.9920.2

Data adapted from a recent pharmacokinetic study of detomidine in horses. journal-dtt.org

Pharmacokinetic and Metabolic Research in Animal Models

Preclinical Pharmacokinetic Profiling Utilizing Stable Isotope Tracers

Preclinical studies using isotopically labeled detomidine (B1200515) are designed to understand how the drug is absorbed, distributed throughout the body, and ultimately eliminated. This information is crucial for understanding its pharmacological profile. Stable isotope tracers are invaluable in these studies as they provide a clear and unambiguous signal for the drug and its metabolites against a complex biological background. prosciento.commaastrichtuniversity.nl

The absorption of detomidine has been characterized in several animal models, with research in equine and rodent species being particularly prominent.

In equine models , studies have shown that detomidine is rapidly absorbed following intramuscular administration, with peak plasma concentrations (Tmax) occurring within 15 to 30 minutes. europa.eudefra.gov.ukdefra.gov.uk The bioavailability via this route is reported to be between 66% and 85%. europa.euhpra.ie Sublingual administration, a non-invasive alternative, also results in effective absorption through the oral mucosa, facilitated by the alkaline environment of the horse's mouth. avma.orgvettimes.com

Table 1: Selected Pharmacokinetic Parameters of Detomidine in Animal Models Data derived from studies on the unlabeled compound, illustrating parameters typically determined using isotopic tracer methods.

ParameterSpeciesAdministration RouteValueReference
Elimination Half-Life (t½)HorseIntravenous (IV)~30 minutes nih.gov
Elimination Half-Life (t½)HorseIntramuscular (IM)~1 hour nih.gov
Elimination Half-Life (t½)HorseSublingual1.5 ± 1 hours avma.org
Time to Max Concentration (Tmax)HorseIntramuscular (IM)15-30 minutes europa.eu
BioavailabilityHorseIntramuscular (IM)66-85% europa.eu
Elimination Half-Life (t½)DogOral-Transmucosal (OTM)0.63 hours nih.gov

Following absorption, detomidine distributes rapidly from the blood into the tissues. nih.govdefra.gov.ukhpra.ie This is quantitatively described by the volume of distribution (Vd), which has been reported to range from 0.75 to 1.89 L/kg in horses. hpra.ie A large volume of distribution suggests that the compound does not remain confined to the bloodstream but spreads extensively into peripheral tissues. Detomidine is also known to be lipophilic, or fat-soluble, which facilitates its passage across biological membranes and contributes to its wide distribution. vettimes.com The extent of protein binding in the blood is approximately 75-85%, meaning a significant fraction of the drug is carried by plasma proteins. hpra.ie

The elimination of detomidine from the body is a relatively swift process, primarily driven by metabolism. nih.gov The elimination half-life (t½)—the time it takes for the drug concentration in the plasma to reduce by half—is approximately 30 minutes in horses after intravenous administration and about an hour following intramuscular injection. nih.gov

Detomidine is almost completely metabolized, with the liver being the main site of this biotransformation. defra.gov.ukdefra.gov.ukhpra.ie Less than 1% of the parent compound is found unchanged in the urine, underscoring the efficiency of its metabolic clearance. hpra.ie The resulting metabolites are then excreted from the body primarily through urine and feces. defra.gov.ukdefra.gov.ukhpra.ie In horses, metabolites in plasma can be detectable for up to 24 hours, while in urine they are typically below the limit of detection by three days after a single administration. avma.org

Elucidation of Detomidine Metabolic Pathways via Isotopic Tracking

Isotopic tracking is a definitive method for mapping the metabolic fate of a drug. By using a labeled compound like Detomidine-13C,15N2 Hydrochloride, researchers can follow the transformation of the parent drug into various metabolites. The unique mass signature of the ¹³C and ¹⁵N isotopes allows for the unequivocal identification and quantification of these metabolic products using mass spectrometry. nih.govnih.gov

While specific studies detailing the use of this compound are not prevalent in public literature, the principles of its use are identical to studies that have employed other isotopic labels, such as tritium (B154650) ([³H]), to identify metabolic products. nih.govnih.gov This research has successfully identified several key metabolites of detomidine.

The primary metabolic reactions are hydroxylation (the addition of a hydroxyl group) and oxidation. nih.govnih.gov The major identified metabolites in animal models include:

3-hydroxy-detomidine (OH-detomidine) : A product of hydroxylation. nih.govjournal-dtt.org

Detomidine 3-carboxylic acid (COOH-detomidine) : An oxidized metabolite that has been identified as the major urinary metabolite in horses. nih.govjournal-dtt.orgnih.gov

Glucuronide conjugates : Following hydroxylation, metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion. Both hydroxydetomidine glucuronide and a minor metabolite, N-hydroxydetomidine glucuronide, have been identified. nih.govnih.gov

Isotopic tracing allows not only for the identification but also for the quantification of different metabolic pathways.

In horses , studies have shown that detomidine carboxylic acid is the most abundant metabolite, accounting for more than two-thirds of the total metabolites found in urine. nih.gov Hydroxydetomidine glucuronide is also significant, contributing 10-20% of the total urinary metabolites. nih.gov While 3-hydroxy-detomidine is detected in plasma sooner after administration, the area under the curve for detomidine carboxylic acid is much greater, indicating it is the more predominant metabolite over time. nih.gov

In rats , in vivo analysis of urine showed that the two major metabolic products were hydroxylated detomidine (accounting for 14% of radioactivity) and its O-glucuronide conjugate (43%). nih.gov In vitro studies using rat liver preparations confirmed that hydroxylation is the dominant initial reaction. nih.gov This high rate of oxidation and subsequent conjugation in the liver accounts for the rapid elimination of the drug. nih.gov

Table 2: Major Identified Metabolites of Detomidine in Animal Models

Metabolite NameAbbreviationMetabolic ProcessSpecies Identified InReference
Detomidine 3-carboxylic acidCOOH-detomidineOxidationHorse nih.govjournal-dtt.orgnih.gov
3-hydroxy-detomidineOH-detomidineHydroxylationHorse, Rat nih.govjournal-dtt.orgnih.gov
Hydroxydetomidine glucuronide-GlucuronidationHorse, Rat nih.govnih.gov
N-hydroxydetomidine glucuronide-Hydroxylation, GlucuronidationHorse nih.gov

Enzymatic Biotransformation Studies in Animal Hepatic Systems

The primary site for the metabolism of detomidine is the liver, where it undergoes extensive enzymatic biotransformation. wfsahq.org Studies in animal hepatic systems, particularly using rat and equine liver preparations, have been crucial in elucidating these pathways. nih.govnih.gov The biotransformation process can be broadly categorized into Phase I and Phase II reactions. wfsahq.org

Phase I metabolism of detomidine is dominated by oxidation reactions, specifically hydroxylation, which is mediated by the cytochrome P450 (CYP) enzyme system located in the liver's microsomes. nih.govresearchgate.net Research using rat liver post-mitochondrial supernatant demonstrated that hydroxylation was the most significant initial metabolic step. nih.gov In these in vitro systems, the resulting hydroxylated metabolite accounted for a substantial portion of the total metabolites formed. nih.gov Further studies in equine liver microsomes have shown that detomidine can interact with and inhibit certain CYP enzymes, which indirectly confirms the central role of this enzyme family in its metabolism. nih.govresearchgate.net

Following Phase I hydroxylation, the primary Phase II reaction is conjugation with glucuronic acid. nih.gov In vivo studies in rats identified the O-glucuronide of hydroxylated detomidine as the most abundant metabolite found in urine, accounting for a significant percentage of the excreted drug. nih.gov The rapid sequence of hydroxylation followed by glucuronidation facilitates the efficient elimination of the drug from the body. nih.gov The enzymatic capacity of the liver for these reactions is high, supporting a high hepatic extraction ratio for detomidine. nih.gov

Table 1: Major Metabolites of Detomidine Identified in Rat Models nih.gov
MetaboliteMetabolic PathwaySystem of IdentificationRelative Abundance (in vivo, urine)
Hydroxylated DetomidinePhase I (Oxidation)In vitro (Liver Supernatant) & In vivo (Urine)~14%
Hydroxylated Detomidine O-glucuronidePhase II (Conjugation)In vivo (Urine)~43%

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Modeling

To quantitatively describe the absorption, distribution, metabolism, and excretion (ADME) of detomidine, researchers employ mathematical modeling. These models are essential for understanding and predicting the drug's concentration over time in various parts of the body. nih.govmdpi.com

Development of Predictive Models for Detomidine Disposition

Two primary types of models have been applied to detomidine: traditional compartmental models and more modern physiologically based pharmacokinetic (PBPK) models. nih.govnih.gov

Compartmental models , often referred to as mammillary models, represent the body as a series of interconnected, hypothetical compartments. nih.gov While useful, these models lack direct physiological or anatomical reality. nih.gov

Physiologically Based Pharmacokinetic (PBPK) models offer a more mechanistic approach. nih.govscience.gov These models are built using actual physiological and anatomical data, such as organ weights, blood flow rates to different tissues, and tissue composition. nih.govnih.gov This structure allows for a more detailed and realistic simulation of drug disposition. To simplify the complexity of full PBPK models, researchers have successfully developed and applied minimal PBPK (mPBPK) models for assessing detomidine pharmacokinetics in horses. nih.govnih.govresearchgate.net These mPBPK models represent a compromise, lumping tissues with similar kinetic properties into fewer compartments while still retaining a mechanistic physiological basis. nih.govnih.gov This approach has proven effective for analyzing clinically obtainable data and simulating various scenarios. nih.govresearchgate.net

Table 2: Comparison of Pharmacokinetic Modeling Approaches for Detomidine
FeatureCompartmental ModelsPhysiologically Based Pharmacokinetic (PBPK) Models
Basis Hypothetical compartments nih.govActual physiological and anatomical parameters nih.gov
Mechanistic Detail Low; empirical curve fittingHigh; incorporates blood flow, tissue volumes nih.gov
Predictive Power Limited to conditions of the experimentCan extrapolate across species and conditions science.gov
Application to Detomidine Used for basic PK analysis nih.govMinimal PBPK (mPBPK) models developed for horses nih.govresearchgate.net

Integration of Labeled Compound Data for Model Refinement

The accuracy and predictive power of any PBPK model depend heavily on the quality of the input data, especially concerning metabolic pathways and clearance rates. nih.govplos.org This is where isotopically labeled compounds, such as this compound, become indispensable tools for model refinement.

The use of labeled compounds allows researchers to precisely track the fate of the administered drug throughout the body. Early studies on detomidine metabolism successfully used a tritium (³H) label to trace and quantify metabolites in both in vivo and in vitro systems. nih.gov This provided the foundational data on hydroxylation and glucuronidation pathways that are essential for building a metabolic model. nih.gov

The use of stable, non-radioactive isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) in this compound offers significant advantages for modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The specific mass increase from the ¹³C and ¹⁵N atoms creates a unique isotopic signature, allowing the parent compound and its subsequent metabolites to be distinguished with absolute certainty from endogenous molecules in complex biological samples. dtic.mil

This precise and unambiguous data is critical for refining PBPK models. By administering this compound and analyzing samples, researchers can:

Accurately determine rates of absorption, distribution, and elimination.

Quantify the formation rates of specific metabolites in different organs, particularly the liver.

Calculate intrinsic clearance values for specific enzymatic pathways.

Pharmacodynamic Research and Receptor Interaction Studies in Preclinical Settings

Mechanisms of Action at Alpha-2 Adrenoceptors Using Labeled Probes

The primary mechanism of detomidine (B1200515) is its activity as a potent and selective agonist at alpha-2 adrenergic receptors. These receptors are a key component of the negative feedback loop that regulates the release of norepinephrine (B1679862) from presynaptic nerve terminals.

In vitro studies are crucial for characterizing the affinity and selectivity of a compound for its target receptors. While specific binding studies for Detomidine-13C,15N2 Hydrochloride are not available, extensive research on unlabeled detomidine has established its profile as a highly selective alpha-2 adrenoceptor agonist. This selectivity is significantly greater than for alpha-1 adrenoceptors, which mediates many of the compound's therapeutic effects.

Direct comparative pharmacodynamic studies between this compound and unlabeled detomidine are absent from the scientific literature, as their pharmacological effects are considered identical. However, extensive research has compared the pharmacodynamic effects of detomidine with other alpha-2 adrenoceptor agonists in various animal models, most notably horses.

In one key study, the pharmacodynamic relationships of detomidine, medetomidine (B1201911), and dexmedetomidine (B676) were analyzed in horses. nih.gov The research measured physiological responses such as head height (as an indicator of sedation) and heart rate. nih.gov The findings indicated that the drug concentrations needed to achieve half-maximal inhibition (IC50) were approximately four times higher for detomidine compared to medetomidine and dexmedetomidine for both sedation and heart rate reduction. nih.govresearchgate.netresearchgate.net This suggests that, in this model, detomidine is less potent than medetomidine and dexmedetomidine. researchgate.net

Interactive Table: Comparative IC50 Values in Horses

CompoundRelative IC50 for Sedation (Head Height)Relative IC50 for Heart Rate
Detomidine ~4x Higher~4x Higher
Medetomidine BaselineBaseline
Dexmedetomidine BaselineBaseline
Data derived from a comparative study showing detomidine required higher concentrations for effect compared to medetomidine and dexmedetomidine. nih.govresearchgate.netresearchgate.net

Investigation of Downstream Signaling Pathways and Cellular Responses

The activation of alpha-2 adrenoceptors by detomidine initiates a cascade of intracellular events that produce the observable physiological effects.

As an alpha-2 agonist, detomidine's primary effect on neurotransmission is the inhibition of norepinephrine release in the central and peripheral nervous systems. By binding to presynaptic alpha-2 autoreceptors on noradrenergic neurons, it suppresses the firing rate of these neurons and reduces the amount of norepinephrine released into the synaptic cleft. This action in the locus coeruleus of the brainstem is a key factor in its sedative and analgesic effects. While this mechanism is fundamental to detomidine's action, specific studies quantifying neurotransmitter modulation using this compound have not been published.

The binding of detomidine to alpha-2 adrenoceptors leads to the inhibition of adenylyl cyclase, which in turn causes a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change in the second messenger system results in the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of potassium ions from the neuron leads to hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, resulting in a decrease in neuronal activity and neurotransmitter release. This electrophysiological mechanism underlies the sedative, analgesic, and sympatholytic effects of the drug.

Advanced Research Applications and Methodological Development

Contribution to Understanding Drug-Drug Interactions at the Metabolic Level in Animal Studies

The study of drug-drug interactions (DDIs) is critical in veterinary medicine to prevent adverse events and ensure therapeutic efficacy. Detomidine-13C,15N2 Hydrochloride is instrumental in elucidating the mechanisms of metabolic DDIs in animal models. The primary metabolic pathway for detomidine (B1200515) in animals such as rats and horses is hepatic oxidation via cytochrome P450 enzymes, leading to hydroxylation, followed by conjugation with glucuronic acid. nih.govnih.gov

By co-administering a therapeutic dose of an unlabeled investigational drug with a micro-dose of this compound, researchers can precisely track the metabolic fate of detomidine without creating a confounding pharmacological effect. If the co-administered drug inhibits or induces the specific P450 enzymes responsible for detomidine metabolism, the plasma concentration profile of labeled metabolites like 3-hydroxy-detomidine-¹³C,¹⁵N₂ will be altered.

Liquid chromatography-mass spectrometry (LC-MS) analysis can distinguish between the labeled and unlabeled metabolites, allowing for a quantitative assessment of the interaction. For example, a decrease in the formation of labeled hydroxylated metabolites would indicate enzymatic inhibition by the co-administered drug. This approach provides a clear and quantitative measure of the DDI potential at the metabolic level, a significant advantage over studies that rely solely on observing alterations in the pharmacodynamic effects of detomidine.

Table 1: Illustrative Pharmacokinetic Parameters of Detomidine and its Metabolites in Horses Following a Single Intravenous Administration

This table provides context on the primary metabolites and their clearance, which are central to DDI studies.

CompoundCmax (ng/mL)T½ (h)AUC₀-t (h·ng/mL)
Detomidine234.5 ± 155.90.52 ± 0.164.5 ± 13.4
3-Hydroxy detomidine6.3 ± 3.68.5 ± 8.731.0 ± 12.2
3-Carboxy detomidine4.0 ± 0.817.4 ± 4.574.7 ± 2.9

Data adapted from studies in equines. nih.govjournal-dtt.org The values represent the mean ± standard deviation.

Applications in Bioequivalence Studies for Preclinical Formulations

Establishing bioequivalence between different formulations is a cornerstone of drug development. Traditional bioequivalence studies involve administering two formulations to different groups of subjects or to the same subjects in a crossover design, which can be subject to high inter-individual variability. nih.gov The use of stable isotope-labeled compounds like this compound offers a more precise and efficient method for these preclinical evaluations. nih.govresearchgate.net

In a typical design, a reference formulation (e.g., an intravenous solution) containing the unlabeled drug is co-administered with a test formulation (e.g., a novel oral gel) containing this compound to the same animal. nih.govmdpi.com Blood samples are then collected over time, and the plasma concentrations of both the labeled and unlabeled drug are measured simultaneously in a single LC-MS analysis.

This "isotopic approach" significantly reduces variability because each animal serves as its own control, eliminating the influence of inter-animal differences in absorption, distribution, metabolism, and excretion. nih.govnih.gov The ratio of the area under the curve (AUC) for the labeled versus unlabeled drug provides a highly accurate measure of relative bioavailability. This method is particularly valuable in the preclinical stage for comparing the performance of new drug delivery systems or formulations, ensuring that new products meet required pharmacokinetic profiles before advancing to more extensive trials. mdpi.com

Table 2: Example of a Preclinical Crossover Bioequivalence Study Design

Study PeriodAnimal Group AAnimal Group BAnalysis
Period 1 Receives Test Formulation (unlabeled) + IV Microdose (Detomidine-¹³C,¹⁵N₂ HCl)Receives Reference Formulation (unlabeled) + IV Microdose (Detomidine-¹³C,¹⁵N₂ HCl)Simultaneous LC-MS/MS quantification of labeled and unlabeled detomidine in plasma samples.
Washout Drug-free intervalDrug-free intervalN/A
Period 2 Receives Reference Formulation (unlabeled) + IV Microdose (Detomidine-¹³C,¹⁵N₂ HCl)Receives Test Formulation (unlabeled) + IV Microdose (Detomidine-¹³C,¹⁵N₂ HCl)Simultaneous LC-MS/MS quantification of labeled and unlabeled detomidine in plasma samples.

Integration into Multi-Omics Research for Comprehensive Biological Insights

The distinct mass signature of this compound makes it an ideal tracer for multi-omics studies, enabling researchers to map the systems-level impact of the drug.

Stable isotope tracing is a powerful technique in metabolomics for elucidating metabolic pathways and measuring metabolic fluxes. nih.govnih.gov When this compound is introduced into a biological system (in vitro or in vivo), the ¹³C and ¹⁵N atoms can be tracked as they are incorporated into various downstream metabolites. acs.orgmdpi.com

Untargeted metabolomics analysis using high-resolution mass spectrometry can detect hundreds of metabolites that contain the heavy isotopes derived from the labeled detomidine. acs.org This allows researchers to:

Identify Novel Metabolic Pathways: Trace the labeled atoms to discover previously unknown biotransformation products of detomidine.

Quantify Pathway Activity: Measure the rate of incorporation of the stable isotopes into different metabolite pools, providing a dynamic view of how detomidine influences central metabolic pathways, such as glucose and amino acid metabolism. nih.govnih.gov

Differentiate Drug Metabolites from Endogenous Molecules: The unique isotopic signature definitively identifies compounds as being derived from the administered drug, which is crucial for distinguishing between xenobiotic and endogenous metabolites in complex biological samples. nih.gov

Stable isotope labeling is a foundational method for studying proteome dynamics, including protein synthesis and degradation rates. nih.govliverpool.ac.uk While typically accomplished by feeding animals a diet enriched with labeled amino acids, the administration of a labeled drug like this compound can be used to probe the drug's specific effects on protein turnover.

The rationale is that the drug's pharmacological action may alter the synthesis or degradation rates of specific proteins or protein families. By analyzing tissue samples after administration of the labeled detomidine and using quantitative proteomics techniques, researchers can assess changes in the global proteome. umn.edu The presence of the ¹³C and ¹⁵N labels from the drug itself is generally not used to directly measure protein turnover, but rather the experiment is designed to measure how the drug's activity influences the incorporation of a separate, globally administered stable isotope label (e.g., ¹⁵N-labeled feed). This allows for the identification of proteins whose turnover rates are significantly affected by the drug's alpha-2 adrenergic stimulation, providing mechanistic insights into its broader physiological and potential long-term effects. anr.frnih.gov

Development of Novel Analytical Techniques Facilitated by Isotopic Labeling

The availability of this compound is a catalyst for developing more robust and sensitive analytical methods. Its most significant application in this area is its use as an ideal internal standard for quantitative analysis by LC-MS. nih.gov

An internal standard is essential for accurate quantification as it corrects for sample loss during extraction and for variations in instrument response. Because this compound is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences identical ionization efficiency in the mass spectrometer's source. umn.edu However, it is easily distinguished by its higher mass.

By adding a known amount of the labeled compound to every sample (e.g., plasma, urine), a ratio of the unlabeled drug to the labeled standard can be calculated. science.gov This ratio remains constant even if sample is lost, leading to highly accurate and precise measurements, even at very low concentrations. This has facilitated the development of methods with low limits of quantification (LOQ) for detomidine and its metabolites in various biological matrices, which is critical for detailed pharmacokinetic studies and for regulatory purposes like doping control in performance animals. avma.org

Future Directions and Translational Research Potential

Expanding the Utility of Stable Isotope-Labeled Detomidine (B1200515) in Veterinary Drug Development

The core of veterinary drug development lies in understanding a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion of a drug, is fundamental to establishing effective and safe therapeutic regimens. nih.gov The use of SIL compounds like Detomidine-13C,15N2 Hydrochloride is critical for generating the robust and accurate data required in these studies.

When researchers analyze biological samples (e.g., plasma, urine) to determine the concentration of detomidine and its metabolites, they face potential variability from sample preparation and instrument analysis. This compound, when added to a sample in a known quantity, acts as an ideal internal standard. Because it is chemically identical to the non-labeled detomidine, it behaves in the same way during extraction and ionization in the mass spectrometer. However, due to its heavier mass from the incorporated ¹³C and ¹⁵N isotopes, it can be distinguished by the detector. This allows for highly accurate quantification of the parent drug, a process known as stable isotope dilution analysis (SIDA). hpst.cznih.gov

Numerous pharmacokinetic studies on detomidine in horses have utilized liquid chromatography-mass spectrometry (LC-MS), a method that relies on high-quality internal standards. nih.govnih.gov For instance, studies characterizing the pharmacokinetics of detomidine gel administered sublingually have used labeled analogs like carboxylic acid–detomidine-d4 to ensure the accuracy of their findings. avma.org The availability of this compound expands the toolkit for researchers, offering a standard with minimal isotopic interference and high analytical precision. This enables more reliable characterization of drug clearance, volume of distribution, and elimination half-life, which are essential parameters for any new veterinary pharmaceutical. nih.gov

Table 1: Application of Labeled Standards in Detomidine Pharmacokinetic Studies

Study FocusAnimal ModelAnalytical MethodType of Labeled Standard UsedKey Pharmacokinetic Parameters Determined
IV & IM AdministrationHorsesLC-MS(Implicit need for internal standards)Elimination half-life, Clearance, Volume of distribution nih.gov
Sublingual Gel AdministrationRacehorsesLC-MSMedetomidine (B1201911), Carboxylic acid–detomidine-d4 avma.orgTerminal elimination half-life, Metabolite detection times nih.govavma.org
Balanced Anesthesia ProtocolsHorsesLC-MS/MSMedetomidine-d3, Xylazine-d6 frontiersin.orgPlasma drug concentrations over time
Intravenous AdministrationEquinesLC-MS/MS(Implicit need for internal standards)Cmax, t1/2, AUC, Clearance journal-dtt.org

Exploration of New Research Models and Methodological Innovations

The future of veterinary research is increasingly focused on more complex biological systems and the need for highly sensitive analytical methods. This compound is integral to the development and validation of these new models and methods.

Methodological innovations are driven by the need to detect ever-lower concentrations of drugs and their metabolites in complex biological matrices like tissue, milk, and blood. edulll.gr Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. The validation of these advanced methods, as per international guidelines, requires demonstrating accuracy, precision, and a low limit of quantification (LOQ). nih.govnih.gov The use of a SIL internal standard like this compound is fundamental to achieving the performance characteristics required for method validation. nih.gov

Furthermore, the application of stable isotopes is moving beyond simple quantification into the realm of metabolomics, which involves the system-wide study of metabolites. thomastobin.com By using labeled compounds, researchers can trace metabolic pathways, providing deep insights into how a drug is processed in the body and its effects on the broader metabolic network. zoetisus.com this compound could be used in research models to precisely track the biotransformation of detomidine into its major metabolites, such as 3-hydroxy-detomidine and 3-carboxy-detomidine, enhancing our understanding of its metabolic fate in different species and under various physiological conditions. nih.govjournal-dtt.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride in metabolic studies?

  • Methodological Answer : High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for distinguishing isotopic peaks from unlabeled metabolites. For example, in nitrofuran metabolite detection, LC-MS/MS with <sup>13</sup>C- and <sup>15</sup>N-labeled internal standards (e.g., Semicarbazide-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride) improves accuracy by correcting for matrix effects . Calibration curves should include labeled analogs to account for isotopic interference .

Q. How should researchers validate the isotopic purity of Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride?

  • Methodological Answer : Isotopic purity can be confirmed via nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS). For instance, <sup>13</sup>C and <sup>15</sup>N enrichment in labeled amino acids (≥98% isotopic purity) is validated using <sup>13</sup>C-NMR and IRMS to ensure minimal cross-contamination from unlabeled species . Batch-specific certificates of analysis from suppliers must be reviewed .

Q. What protocols ensure safe handling of Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride in laboratory settings?

  • Methodological Answer : Follow institutional chemical hygiene plans, including PPE (gloves, lab coats) and fume hoods. Training documentation, as outlined in SOPs for hazardous compounds like Amantadine Hydrochloride, is mandatory. Emergency procedures for spills or inhalation should align with Safety Data Sheets (SDS) provided by manufacturers .

Advanced Research Questions

Q. How can isotopic interference be minimized when Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride is used in tracer studies?

  • Methodological Answer : Design experiments with negative controls to identify background <sup>15</sup>N contamination, as seen in studies using <sup>15</sup>N2 gas stocks contaminated with <sup>15</sup>N-ammonium . Use dual-labeling (<sup>13</sup>C and <sup>15</sup>N) to differentiate tracer incorporation from natural abundance isotopes. Data correction models should account for isotopic dilution effects .

Q. What experimental strategies resolve discrepancies in nitrogen fixation rates when using <sup>15</sup>N-labeled compounds?

  • Methodological Answer : Compare methodologies such as the "bubble method" (direct <sup>15</sup>N2 addition) versus dissolved <sup>15</sup>N2 equilibration. The former risks underestimating fixation due to incomplete gas dissolution, while the latter may introduce contamination. Parallel assays with labeled ammonium or nitrate controls are critical to quantify false-positive signals .

Q. How can metabolic pathways involving Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride be traced without cross-talk from endogenous isotopes?

  • Methodological Answer : Employ kinetic isotope effect (KIE) studies and compartmental modeling. For example, in arginine biosynthesis using L-Ornithine-<sup>13</sup>C5,<sup>15</sup>N2 Hydrochloride, time-course sampling and isotopic enrichment profiling in subcellular fractions (e.g., mitochondria vs. cytosol) isolate pathway-specific fluxes .

Q. What steps ensure reproducibility in synthesizing Detomidine-<sup>13</sup>C,<sup>15</sup>N2 Hydrochloride?

  • Methodological Answer : Optimize reaction conditions (pH, temperature) using <sup>13</sup>C- and <sup>15</sup>N-labeled precursors, as demonstrated in the synthesis of L-Lysine-<sup>13</sup>C6,<sup>15</sup>N2 Hydrochloride. Purification via ion-exchange chromatography and validation by IRMS ensures batch-to-batch consistency .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting results in isotopic enrichment studies?

  • Methodological Answer : Conduct meta-analyses of raw data (e.g., isotopic ratios, retention times) across replicates. For instance, discrepancies in nitrogen fixation rates attributed to <sup>15</sup>N2 gas contamination require re-evaluating blank controls and recalibrating mass spectrometer settings . Cross-validation with independent methods (e.g., acetylene reduction assays) is advised .

Q. What statistical approaches are suitable for quantifying <sup>13</sup>C/<sup>15</sup>N tracer incorporation in complex biological systems?

  • Methodological Answer : Use isotope-specific software (e.g., IsoCor) to correct for natural abundance and calculate atom percent excess (APE). For pharmacokinetic studies, compartmental modeling with tools like SAAM II integrates tracer kinetics and metabolic turnover rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.